molecular formula C13H20ClN B2982584 4,4-Dimethyl-3-phenylpiperidine hydrochloride CAS No. 2126161-51-9

4,4-Dimethyl-3-phenylpiperidine hydrochloride

Cat. No.: B2982584
CAS No.: 2126161-51-9
M. Wt: 225.76
InChI Key: YLKPHQKTMBBCIO-UHFFFAOYSA-N
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Description

4,4-Dimethyl-3-phenylpiperidine hydrochloride is a chemical compound belonging to the piperidine class. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of two methyl groups and a phenyl group attached to the piperidine ring, along with a hydrochloride salt form. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-3-phenylpiperidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of phenylsilane with an imine intermediate, followed by cyclization and reduction steps. The reaction is catalyzed by an iron complex and proceeds under mild conditions .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve hydrogenation of pyridine derivatives. The process is typically carried out using a molybdenum disulfide catalyst under high pressure and temperature conditions .

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-3-phenylpiperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding piperidinones.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenyl or methyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Piperidinones.

    Reduction: Parent amines.

    Substitution: Various substituted piperidines depending on the reagents used.

Scientific Research Applications

4,4-Dimethyl-3-phenylpiperidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-3-phenylpiperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, piperidine derivatives have been shown to inhibit certain enzymes or receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound of the piperidine class.

    4-Phenylpiperidine: A similar compound with a phenyl group attached to the piperidine ring.

    4,4-Dimethylpiperidine: A compound with two methyl groups attached to the piperidine ring.

Uniqueness

4,4-Dimethyl-3-phenylpiperidine hydrochloride is unique due to the presence of both phenyl and dimethyl groups on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

4,4-dimethyl-3-phenylpiperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N.ClH/c1-13(2)8-9-14-10-12(13)11-6-4-3-5-7-11;/h3-7,12,14H,8-10H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLKPHQKTMBBCIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNCC1C2=CC=CC=C2)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2126161-51-9
Record name 4,4-dimethyl-3-phenylpiperidine hydrochloride
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